1-(2-METHYLBENZOYL)-4-(2,2,2-TRIFLUOROETHYL)PIPERAZINE HYDROCHLORIDE
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Overview
Description
1-(2-METHYLBENZOYL)-4-(2,2,2-TRIFLUOROETHYL)PIPERAZINE HYDROCHLORIDE is a useful research compound. Its molecular formula is C14H18ClF3N2O and its molecular weight is 322.76. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Structural Analysis
- Research has focused on the synthesis of related compounds and their structural characterization. For instance, a study by Karthik et al. (2021) explored the synthesis of a similar compound, examining its thermal, optical, and structural properties using spectroscopic techniques and X-ray diffraction.
2. Antimicrobial Activity
- Studies have explored the antimicrobial properties of compounds closely related to o-Tolyl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride. For instance, Patel, Agravat, & Shaikh (2011) synthesized new pyridine derivatives with reported variable and modest antimicrobial activity.
3. Anticancer and Antituberculosis Studies
- The compound's derivatives have been investigated for potential anticancer and antituberculosis activities. A study by Mallikarjuna, Padmashali, & Sandeep (2014) synthesized derivatives and tested them against human breast cancer cell lines and tuberculosis, finding significant activity in some compounds.
4. Receptor-Based Mechanisms
- Research by Watson et al. (2005) investigated the receptor-based mechanism of action of a structurally related compound, indicating its potential use in HIV treatment.
5. Corrosion Inhibition
- The compound and its derivatives have been studied for their corrosion inhibition properties. Singaravelu, Bhadusha, & Dharmalingam (2022) researched organic inhibitors derived from similar compounds for their effectiveness in preventing corrosion in mild steel.
6. Synthesis Methods
- There's ongoing research to improve synthesis methods for these compounds. Zheng Rui (2010) detailed a synthesis method for a related compound, aiming for higher yields and better efficiency.
7. Chemoinformatic Properties and Therapeutic Potential
- Studies like that of Hassan et al. (2018) have explored multifunctional amides related to o-Tolyl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride for their therapeutic potential, particularly in treating Alzheimer's disease.
Mechanism of Action
Target of Action
The primary targets of o-Tolyl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride are the α1 and α2 adrenoceptors . These receptors play a crucial role in the regulation of various physiological processes, including the modulation of mood, attention, and vascular resistance .
Mode of Action
o-Tolyl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride interacts with its targets, the α1 and α2 adrenoceptors, by acting as a non-selective antagonist . This means that it binds to these receptors and inhibits their activity, thereby preventing the normal response that would occur upon activation of these receptors .
Biochemical Pathways
The biochemical pathways affected by o-Tolyl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride are those regulated by the α1 and α2 adrenoceptors . The downstream effects of this interaction can lead to changes in various physiological processes, including the regulation of mood, attention, and vascular resistance .
Pharmacokinetics
It is known that the compound has a high affinity for the α1 and α2 adrenoceptors , which suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of o-Tolyl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride’s action include reduced levels of triglycerides and glucose in the plasma .
Properties
IUPAC Name |
(2-methylphenyl)-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O.ClH/c1-11-4-2-3-5-12(11)13(20)19-8-6-18(7-9-19)10-14(15,16)17;/h2-5H,6-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSBGFCKCHUFER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)CC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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